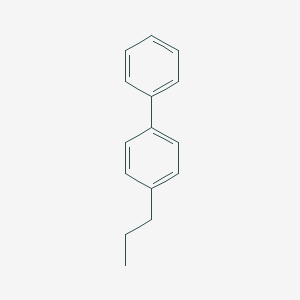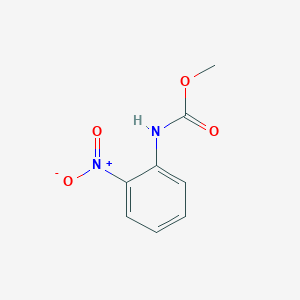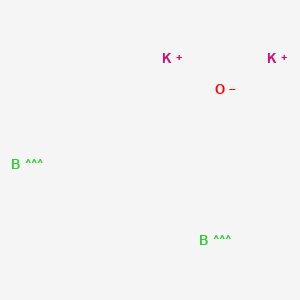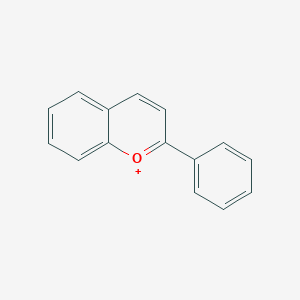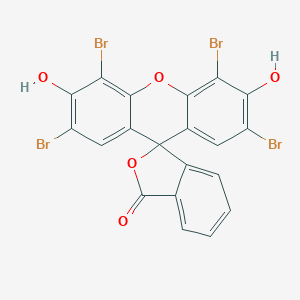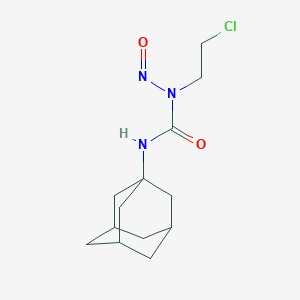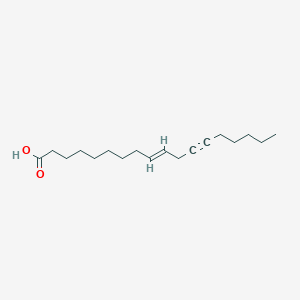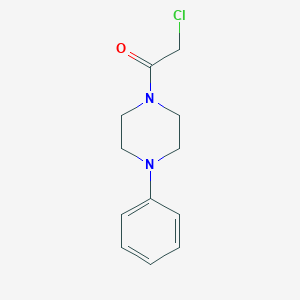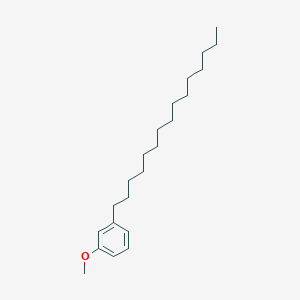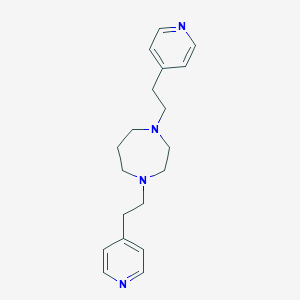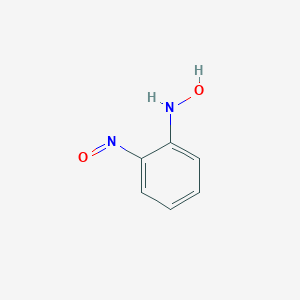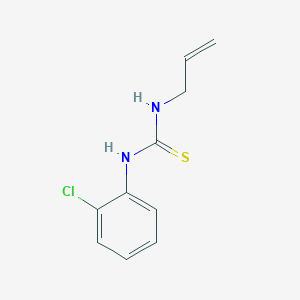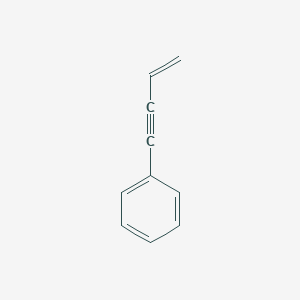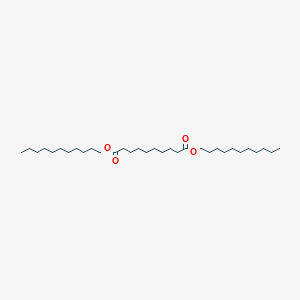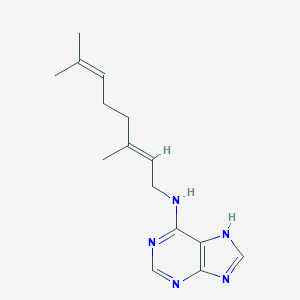
Geranylaminopurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Geranylaminopurine (GA) is a plant growth regulator that belongs to the cytokinin family. It is a synthetic compound that has been extensively studied for its potential applications in agriculture, horticulture, and plant biotechnology. GA has been shown to promote cell division, delay senescence, and enhance plant growth and development. In
Mecanismo De Acción
Geranylaminopurine acts as a cytokinin by binding to the cytokinin receptor and activating a signal transduction pathway. This pathway leads to the activation of genes involved in cell division and growth. Geranylaminopurine also regulates the expression of genes involved in stress response and defense mechanisms. The exact mechanism of action of Geranylaminopurine is still not fully understood, but it is clear that it plays an important role in plant growth and development.
Efectos Bioquímicos Y Fisiológicos
Geranylaminopurine has been shown to have a number of biochemical and physiological effects on plants. It promotes cell division and differentiation, delays senescence, and enhances photosynthesis. Geranylaminopurine also regulates the expression of genes involved in stress response and defense mechanisms. In addition, Geranylaminopurine has been shown to increase the levels of cytokinins and other growth regulators in plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Geranylaminopurine in lab experiments is its stability and ease of synthesis. Geranylaminopurine is also relatively inexpensive compared to other plant growth regulators. However, one limitation of using Geranylaminopurine is that it can be difficult to determine the optimal concentration for a given experiment. In addition, Geranylaminopurine can have different effects on different plant species, which can make it challenging to generalize results.
Direcciones Futuras
There are many potential future directions for research on Geranylaminopurine. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the identification of new target genes and signaling pathways that are regulated by Geranylaminopurine. In addition, there is a need for more studies on the effects of Geranylaminopurine on different plant species and under different environmental conditions. Finally, there is a need for more research on the potential applications of Geranylaminopurine in biotechnology and agriculture.
Métodos De Síntesis
Geranylaminopurine can be synthesized by reacting geraniol with aminopurine in the presence of a catalyst. This reaction results in the formation of Geranylaminopurine as a white crystalline solid. The purity of the compound can be improved by recrystallization or column chromatography. Geranylaminopurine is stable at room temperature and can be stored for long periods of time without degradation.
Aplicaciones Científicas De Investigación
Geranylaminopurine has been extensively studied for its potential applications in plant biotechnology. It has been shown to promote cell division, delay senescence, and enhance plant growth and development. Geranylaminopurine has also been shown to increase the yield and quality of crops such as tomatoes, rice, and cotton. In addition, Geranylaminopurine has been used to induce somatic embryogenesis in a variety of plant species, which has important implications for plant regeneration and genetic transformation.
Propiedades
Número CAS |
14714-89-7 |
|---|---|
Nombre del producto |
Geranylaminopurine |
Fórmula molecular |
C15H21N5 |
Peso molecular |
271.36 g/mol |
Nombre IUPAC |
N-[(2E)-3,7-dimethylocta-2,6-dienyl]-7H-purin-6-amine |
InChI |
InChI=1S/C15H21N5/c1-11(2)5-4-6-12(3)7-8-16-14-13-15(18-9-17-13)20-10-19-14/h5,7,9-10H,4,6,8H2,1-3H3,(H2,16,17,18,19,20)/b12-7+ |
Clave InChI |
IWEPCTONZDTXAT-KPKJPENVSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CNC1=NC=NC2=C1NC=N2)/C)C |
SMILES |
CC(=CCCC(=CCNC1=NC=NC2=C1NC=N2)C)C |
SMILES canónico |
CC(=CCCC(=CCNC1=NC=NC2=C1NC=N2)C)C |
Otros números CAS |
14714-89-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



